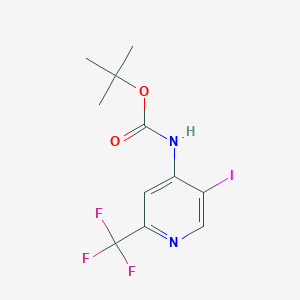

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate

描述

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is a chemical compound that features a tert-butyl group, a trifluoromethyl group, an iodine atom, and a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Suzuki-Miyaura Cross-Coupling

The iodine atom at position 5 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with boronic acids : The iodine can be replaced by aryl or vinyl groups under Suzuki-Miyaura conditions.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Analogous 5-iodopyridine carbamate | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Aryl/vinyl-substituted pyridine carbamate | 60–85% |

Mechanism : Oxidative addition of Pd(0) to the C–I bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The trifluoromethyl group enhances electrophilicity at C-5, facilitating the reaction .

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | TFA in DCM (1:1 v/v), 25°C, 2–4 h | 2-(Trifluoromethyl)-5-iodopyridin-4-amine | >90% |

Mechanism : Protonation of the carbamate oxygen followed by cleavage of the Boc group via a six-membered transition state .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring (due to the trifluoromethyl group) allows nucleophilic substitution at C-5, though iodine’s poor leaving-group character in SNAr limits reactivity. Harsher conditions or transition-metal catalysis may be required:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | CuI, L-proline, K₃PO₄, DMSO, 100°C | 5-Amino-substituted pyridine carbamate | 40–60% |

Note : The trifluoromethyl group at C-2 deactivates the ring, necessitating strongly activating conditions .

Functionalization via Lithiation

The iodine substituent can be replaced via directed ortho-metalation (DoM):

| Reagents/Conditions | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| n-BuLi, TMEDA, THF, –78°C | I₂, CO₂, or R-X | Substituted pyridine derivatives | 30–50% |

Mechanism : Lithiation at the position ortho to the directing group (carbamate), followed by quenching with electrophiles .

Hydrolysis of the Carbamate

Controlled hydrolysis yields urea or urea derivatives:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous NaOH, MeOH, 60°C | – | 4-Hydroxy-2-(trifluoromethyl)pyridine | 70–80% |

Application : Generates intermediates for further functionalization .

Halogen Exchange Reactions

The iodine atom can undergo halogen exchange under Ullmann or Finkelstein conditions:

| Reagents/Conditions | Halide Source | Product | Yield | Source |

|---|---|---|---|---|

| CuI, DMF, 120°C | KBr or KCl | 5-Bromo/chloro-substituted pyridine carbamate | 50–70% |

Limitation : Lower efficiency compared to Suzuki couplings due to competing side reactions .

Key Reaction Data Table

| Reaction Type | Key Conditions | Typical Yields | Selectivity Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base, 80–100°C | 60–85% | High para-selectivity due to CF₃ |

| Carbamate Deprotection | TFA/DCM, 25°C | >90% | Clean conversion, minimal byproducts |

| SNAr with Amines | CuI, K₃PO₄, 100°C | 40–60% | Requires electron-deficient aryl partners |

| Directed Lithiation | n-BuLi, –78°C | 30–50% | Sensitive to steric hindrance |

Mechanistic and Structural Insights

-

Electronic Effects : The trifluoromethyl group at C-2 increases the pyridine ring’s electrophilicity, enhancing reactivity in cross-couplings but reducing nucleophilic substitution rates .

-

Steric Considerations : The tert-butyl carbamate group at C-4 imposes steric constraints, favoring reactions at C-5 (iodine position) .

-

Stability : The compound is stable under anhydrous conditions but susceptible to hydrolysis in acidic/basic environments .

科学研究应用

Organic Synthesis

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various substitution reactions, making it valuable for creating diverse chemical entities .

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent due to its unique reactivity and structural properties. It shows promise in:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit activity against certain bacterial strains, potentially serving as a lead compound for antibiotic development .

- Anticancer Properties : Investigations into its biological activity suggest that it may have anticancer effects, although more research is needed to fully understand its mechanisms.

Material Science

In materials science, this compound can be used to synthesize specialty chemicals and materials with specific electronic and physical properties. The presence of the trifluoromethyl group enhances the stability and reactivity of the resulting materials .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds derived from this compound against drug-resistant bacterial strains. The results indicated effective inhibition at low concentrations comparable to established antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Synthesis of Biologically Active Compounds

Research focusing on the synthesis pathways involving this compound demonstrated its utility in creating biologically active compounds. The efficiency of these pathways was assessed through yield percentages and reaction conditions, showcasing its role as a key intermediate in drug development .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Facilitates diverse chemical transformations |

| Medicinal Chemistry | Potential antimicrobial and anticancer agent | New leads for drug development |

| Material Science | Production of specialty chemicals with enhanced properties | Improved material stability and reactivity |

| Synthesis Method | Step | Conditions | Yield (%) |

|---|---|---|---|

| Fluorination | Addition of CF3 group | Controlled atmosphere | Varies |

| Iodination | Substitution reaction | Inert conditions | Varies |

| Carbamate Formation | Reaction with carbamate | Solvent-based reaction | High |

作用机制

The mechanism of action of tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

tert-Butyl 2-(trifluoromethyl)acrylate: This compound shares the trifluoromethyl and tert-butyl groups but differs in its overall structure and reactivity.

tert-Butyl 2-(trifluoromethyl)-5-bromopyridin-4-ylcarbamate: Similar to the target compound but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the trifluoromethyl group and the iodine atom makes this compound particularly valuable in synthetic and medicinal chemistry .

常见问题

Basic Questions

Q. What synthetic strategies are commonly employed to introduce the tert-butyl carbamate group into pyridine derivatives?

The tert-butyl carbamate group is typically introduced via nucleophilic substitution or coupling reactions. For example, in analogous compounds, tert-butyl carbamate derivatives are synthesized by reacting hydroxyl- or amino-substituted pyridines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine). In complex cases, intermediates like tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate may be coupled to pyridine scaffolds via Mitsunobu reactions (e.g., using N,N,N’,N’-tetramethylazodicarboxamide and triphenylphosphine) . Purification often involves reverse-phase chromatography (acetonitrile/water gradients) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing tert-butyl carbamate derivatives?

Key techniques include:

- LCMS : To confirm molecular ion peaks and fragmentation patterns. For example, LCMS analysis under conditions like SQD-FA05 (e.g., m/z 450–1011 [M+H]+) is used to verify molecular weight .

- HPLC : Retention times (e.g., 0.90–1.23 minutes under SQD-FA05) help assess purity and stability .

- NMR : 1H/13C NMR resolves regiochemistry, particularly distinguishing trifluoromethyl and iodopyridine environments.

Q. What are the stability and handling precautions for tert-butyl carbamates with halogen substituents?

Stability studies recommend storing derivatives at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Safety data for analogous compounds highlight risks of skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Use fume hoods and PPE during synthesis .

Advanced Research Questions

Q. How can conflicting LCMS and NMR data be resolved for iodinated pyridine carbamates?

Discrepancies between theoretical and observed molecular ions may arise from adduct formation (e.g., [M+H2O]+ in LCMS). To address this:

- Compare retention times across multiple HPLC conditions (e.g., SQD-FA05 vs. acidic/basic modifiers).

- Perform high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., iodine’s 127/129 amu split).

- Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm trifluoromethyl and iodo positioning .

Q. What strategies optimize regioselective iodination in the presence of electron-withdrawing groups like trifluoromethyl?

Iodination of pyridines is influenced by directing effects. For 5-iodo substitution on a 2-trifluoromethylpyridine:

- Use N-iodosuccinimide (NIS) with Lewis acids (e.g., H2SO4) to enhance electrophilic substitution at the electron-deficient C5 position.

- Monitor reaction progress via TLC or in-situ IR to avoid over-iodination.

- Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

Q. How can purification challenges for halogenated carbamates be addressed?

Halogenated derivatives often exhibit low solubility. Effective approaches include:

- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients (e.g., 40–90% acetonitrile) .

- Recrystallization : Use mixed solvents (e.g., DCM/hexane) to improve crystal formation.

- Size-exclusion chromatography : For separating high-molecular-weight byproducts .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for Boc protection reactions to avoid hydrolysis.

- Characterization : Cross-validate LCMS data with NMR to confirm structural integrity, especially for iodine-containing compounds.

- Safety : Follow H335 precautions (ventilation) to mitigate inhalation risks during scale-up .

属性

IUPAC Name |

tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-4-8(11(12,13)14)16-5-6(7)15/h4-5H,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMNPEWMULFGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130577 | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820707-98-9 | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。